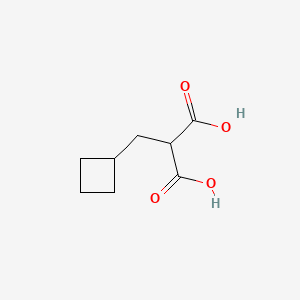

2-(Cyclobutylmethyl)malonic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-(cyclobutylmethyl)propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)6(8(11)12)4-5-2-1-3-5/h5-6H,1-4H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEFGISLZPBHJDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CC(C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288251 | |

| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010422-67-9 | |

| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1010422-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Cyclobutylmethyl)propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyclobutylmethyl Malonic Acid

Traditional Malonic Ester Synthesis Approaches

The malonic ester synthesis is a cornerstone reaction in organic chemistry for preparing carboxylic acids. organicchemistrytutor.com It involves the alkylation of a malonic ester, such as diethyl malonate, followed by hydrolysis and decarboxylation to yield the final substituted acetic acid. wikipedia.orgmasterorganicchemistry.com This multi-step process allows for the systematic construction of complex molecular frameworks. patsnap.com

The initial and crucial phase of the synthesis involves the formation of a new carbon-carbon bond to attach the cyclobutylmethyl moiety to the malonic ester backbone. organicchemistrytutor.com This is accomplished through a sequence of deprotonation and nucleophilic substitution.

To introduce the desired substituent, an appropriate alkylating agent is required. Cyclobutylmethyl bromide serves as an effective electrophile in this synthesis. The enolate derived from the malonic ester attacks the electrophilic carbon of cyclobutylmethyl bromide, displacing the bromide leaving group and forming the alkylated product. organicchemistrytutor.compharmaxchange.info This reaction is a classic example of an SN2 substitution. masterorganicchemistry.com Primary alkyl halides like cyclobutylmethyl bromide are ideal for this type of transformation due to their accessibility and reactivity. organicchemistrytutor.com

The first step in the alkylation process is the deprotonation of the malonic ester at the α-carbon (the carbon between the two carbonyl groups). wikipedia.org The α-hydrogens of malonic esters are significantly acidic (pKa ≈ 13 in DMSO) because the resulting negative charge is stabilized by resonance delocalization onto the two adjacent carbonyl oxygen atoms. masterorganicchemistry.com This deprotonation is readily achieved using a suitable base, such as sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH), to generate a highly stabilized enolate ion. pharmaxchange.infolibretexts.org This enolate is a potent nucleophile, poised to react with an electrophile. patsnap.comorganicchemistrytutor.com

Table 1: Common Bases for Enolate Formation

| Base | Solvent | Typical Use |

|---|---|---|

| Sodium Ethoxide (NaOEt) | Ethanol | A standard and effective base, often used with diethyl malonate to prevent transesterification. wikipedia.org |

| Sodium Hydroxide (NaOH) | Varies | A strong base capable of deprotonating the malonic ester. pharmaxchange.info |

The core bond-forming step proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comyoutube.com The nucleophilic enolate attacks the electrophilic carbon atom of the alkyl halide (cyclobutylmethyl bromide), while simultaneously displacing the halide leaving group in a single, concerted step. organicchemistrytutor.com For this reaction to be efficient, the alkyl halide should be unhindered at the reaction center, making primary halides like cyclobutylmethyl bromide excellent substrates. organicchemistrytutor.com A potential side reaction is O-alkylation, although C-alkylation is generally the major pathway for malonic ester enolates. pharmaxchange.info Another consideration is the possibility of dialkylation, where a second alkyl group is added if the deprotonation and alkylation steps are repeated before hydrolysis. wikipedia.org

Following the successful alkylation of the malonic ester with the cyclobutylmethyl group, the resulting diethyl 2-(cyclobutylmethyl)malonate must be converted to the final dicarboxylic acid. This transformation is accomplished through hydrolysis of the two ester groups. organicchemistrytutor.com

The hydrolysis of the dialkyl 2-(cyclobutylmethyl)malonate intermediate can be performed under either acidic or basic conditions. organicchemistrytutor.comyoutube.com

Basic Hydrolysis (Saponification): This is a common method where the ester is treated with a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH), often with heating. youtube.com The hydroxide ion attacks the carbonyl carbon of each ester group in a nucleophilic acyl substitution reaction. organicchemistrytutor.com This process, known as saponification, initially yields the disodium (B8443419) or dipotassium (B57713) salt of the malonic acid. youtube.com A subsequent acidification step, typically with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), is required to protonate the dicarboxylate salt and generate the neutral 2-(cyclobutylmethyl)malonic acid. organicchemistrytutor.comyoutube.com This method is generally robust for various substituted malonates. nih.gov

Acidic Hydrolysis: Alternatively, the ester can be hydrolyzed by heating with an aqueous acid solution, such as aqueous HCl or H₂SO₄. organicchemistrytutor.comyoutube.com In this process, the carbonyl oxygen is first protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. organicchemistrytutor.com This method directly yields the dicarboxylic acid without the need for a separate acidification step. However, some substituted malonic esters can be resistant to hydrolysis, and vigorous conditions, such as refluxing in a mixture of hydrobromic acid (HBr) and acetic acid (AcOH), may be necessary, which can sometimes lead to decarboxylation as a side reaction. nih.govbeilstein-journals.org

Table 2: Typical Hydrolysis Conditions

| Method | Reagents | Intermediate Product | Final Step |

|---|---|---|---|

| Basic Hydrolysis | 1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺ | Dicarboxylate Salt | Acidification |

Hydrolysis of Malonic Ester Intermediates

Strategies to Mitigate Premature Decarboxylation during Hydrolysis

The conversion of a malonic ester to its corresponding dicarboxylic acid via hydrolysis is a critical step that is often plagued by the loss of carbon dioxide, a reaction known as decarboxylation. This is particularly relevant for disubstituted malonic acids like this compound. The inherent instability of the gem-dicarboxylic acid structure, where two carboxylic acid groups are attached to the same carbon atom, drives this spontaneous reaction, especially when heated. masterorganicchemistry.com

Several strategies have been developed to circumvent this issue and isolate the desired malonic acid. A key approach involves carefully controlling the reaction temperature during the hydrolysis of the corresponding dialkyl ester. By maintaining the temperature below the point at which the resulting malonic acid significantly decomposes, the formation of the desired product can be favored. stackexchange.com For instance, a patented method for preparing malonic acid involves heating an aqueous mixture of a malonic acid di-ester with a hydrolysis catalyst at a temperature sufficient for rapid hydrolysis but below the decomposition temperature of the malonic acid itself. stackexchange.com This process can be further optimized by conducting the reaction at sub-atmospheric pressure to facilitate the removal of the alcohol byproduct as it forms, thereby driving the equilibrium towards the hydrolyzed product. stackexchange.com

Another effective strategy involves the initial addition of malonic acid or a malonic acid mono-ester to the reaction mixture. This addition, typically between 0.2 and 0.5 molecular equivalents of the dialkyl malonate, helps to suppress the decarboxylation of the newly formed malonic acid. stackexchange.com The reaction is then heated to a temperature below 100 °C, and the alcohol byproduct is distilled off. stackexchange.com

The choice of hydrolysis conditions can also significantly impact the outcome. While acidic or basic conditions can be used to hydrolyze the ester, the subsequent workup and isolation must be carefully managed to avoid the high temperatures that promote decarboxylation. masterorganicchemistry.com For dialkylated malonic acids, decarboxylation often requires heating the neat compound (without a solvent) at elevated temperatures, sometimes exceeding 150 °C. stackexchange.com This high energy requirement is due to both steric hindrance and electronic effects that destabilize the planar intermediate necessary for decarboxylation. stackexchange.com

In some cases, specific reagents can be employed to achieve hydrolysis under milder conditions. For example, a system of t-BuNH2/LiBr in an alcohol/water mixture has been shown to effectively hydrolyze a variety of esters, including sterically hindered ones, often at room temperature, which would significantly reduce the risk of decarboxylation.

It is also worth noting that the stability of the intermediate formed after the initial hydrolysis can influence the propensity for decarboxylation. If the negative charge on the alpha-carbon of the half-ester can be stabilized, for instance by an adjacent aromatic ring, decarboxylation is more likely to occur even under milder conditions.

Stereoselective and Asymmetric Synthesis of Malonic Acid Derivatives

The synthesis of chiral malonic acid derivatives, which are valuable building blocks in organic synthesis, requires precise control over stereochemistry. This has led to the development of various stereoselective and asymmetric methodologies.

Organocatalytic Approaches for Enantioselective and Diastereoselective Synthesis

Organocatalysis has emerged as a powerful tool for the enantioselective and diastereoselective synthesis of malonic acid derivatives. Chiral organocatalysts can effectively control the stereochemical outcome of reactions such as the Michael addition of malonates to α,β-unsaturated aldehydes.

For instance, the use of chiral secondary amine catalysts, such as diarylprolinol silyl (B83357) ethers, can facilitate the highly enantioselective conjugate addition of malonates to enals. This approach allows for the creation of stereogenic centers with high levels of enantiopurity.

Furthermore, bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base moiety, have been successfully employed in the asymmetric synthesis of malonic acid derivatives. These catalysts can activate both the nucleophile and the electrophile simultaneously, leading to high stereocontrol.

Biocatalytic Pathways Involving Engineered Enzymes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral malonic acids. Engineered enzymes, such as lipases and esterases, can be used for the enantioselective hydrolysis of prochiral dialkyl malonates.

Recent advancements in protein engineering have allowed for the development of enzymes with tailored substrate specificities and enhanced catalytic activities, further expanding the scope of biocatalytic methods for the synthesis of chiral malonic acid derivatives.

Asymmetric Alkylation Utilizing Chiral Malonic Half-Esters

The asymmetric alkylation of chiral malonic half-esters provides another route to enantiomerically enriched malonic acid derivatives. This method involves the deprotonation of a chiral malonic half-ester with a strong base to form a chiral enolate, which then reacts with an electrophile, such as an alkyl halide.

The stereochemical outcome of the alkylation is controlled by the chiral auxiliary attached to the malonic acid. After the alkylation step, the chiral auxiliary can be removed to yield the desired chiral malonic acid derivative. The choice of chiral auxiliary, base, and reaction conditions is critical for achieving high diastereoselectivity in the alkylation step.

Green Chemistry Innovations in Malonic Acid Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more environmentally benign methods for the synthesis of malonic acid and its derivatives. A key focus has been on minimizing waste and avoiding the use of hazardous reagents and solvents.

Solvent-Free and Catalyst-Free Decarboxylation of Malonic Acid Derivatives

A significant advancement in the green synthesis of carboxylic acids from malonic acid derivatives is the development of solvent-free and catalyst-free decarboxylation methods. scirp.org Microwave-assisted organic synthesis has proven to be a particularly effective technique in this regard.

Microwave irradiation can facilitate the rapid decarboxylation of malonic acids in water, often within minutes, leading to high yields of the corresponding carboxylic acids. tandfonline.com This method avoids the use of high-boiling and often toxic organic solvents like xylene, aniline, or DMSO that are commonly employed in traditional thermal decarboxylation. scirp.org

Environmentally Benign Preparative Routes for Malonates

The synthesis of substituted malonic acids, including this compound, is central to the production of a wide array of fine chemicals and pharmaceuticals. Traditionally, the workhorse method has been the malonic ester synthesis. However, growing environmental concerns have spurred the development of more sustainable and "green" methodologies for preparing malonates and their derivatives vaia.comchemicalbook.com. These modern approaches focus on increasing efficiency, reducing waste, utilizing safer reagents, and employing renewable resources and catalysts vaia.comui.ac.id.

The classic malonic ester synthesis provides a foundational route to this compound. This process typically involves the alkylation of a malonic ester, such as diethyl malonate, with a suitable electrophile like cyclobutylmethyl bromide. The key steps are:

Deprotonation: The α-hydrogens of the malonic ester are acidic and can be removed by a base, commonly sodium ethoxide, to form a nucleophilic enolate libretexts.org.

Alkylation: The resulting enolate attacks the alkyl halide (cyclobutylmethyl bromide) in an SN2 reaction to form diethyl 2-(cyclobutylmethyl)malonate masterorganicchemistry.com.

Hydrolysis and Decarboxylation: The substituted diester is then hydrolyzed to the corresponding dicarboxylic acid, which, upon heating, readily undergoes decarboxylation to yield the final product, this compound libretexts.org.

While effective, this traditional pathway often involves strong bases, volatile organic solvents, and can generate significant waste streams. Environmentally benign strategies seek to improve upon this foundation by re-evaluating each step of the process.

Advancements in Greener Synthesis

Modern research has focused on several areas to make the synthesis of substituted malonates more eco-compatible. These include the development of novel catalysts, the use of alternative reaction media, and the exploration of entirely new synthetic pathways.

One key area of improvement is the use of efficient and recyclable catalysts. For instance, tungsten oxide nanoparticles have been investigated as a catalyst to enhance the efficiency of malonic acid ester synthesis via ozonolysis, offering the benefit of being recyclable patsnap.com. While not directly an alkylation, this demonstrates the trend towards using novel catalytic systems. Similarly, malonic acid itself has been employed as a green, biodegradable catalyst in other types of organic reactions, highlighting a move towards using less toxic and naturally derived reagents ui.ac.id.

Another strategy involves modifying the synthetic route to improve atom economy and reduce the number of steps or the harshness of the conditions. An alternative to the full hydrolysis and decarboxylation sequence is the targeted monoesterification of a substituted malonic acid nih.gov. This approach can be more straightforward and efficient, especially when creating malonic acid half-oxy-esters (SMAHOs), which are valuable synthetic intermediates themselves nih.gov.

Research into the optimization of such monoesterification reactions demonstrates the principles of green chemistry in action. For example, a study on the reaction between 2-methylmalonic acid and benzyl (B1604629) alcohol explored various conditions to maximize yield, as shown in the table below.

Table 1: Optimization of Monoesterification of 2-Methylmalonic Acid with Benzyl Alcohol This table is illustrative of the optimization process for producing malonate derivatives under various conditions, based on findings for a similar compound. nih.gov

| Entry | Carbodiimide Reagent | Catalyst (mol %) | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | DCC (1.0 equiv) | DMAP (5%) | CH₂Cl₂ | 22 |

| 2 | DCC (1.0 equiv) | DMAP (5%) | CH₃CN | 46 |

Biotechnological Production Routes

Perhaps the most significant long-term green strategy is the move away from petrochemical feedstocks toward renewable resources. Significant interest has developed in producing malonic acid through microbial fermentation chemicalbook.com. This involves engineering metabolic pathways in microorganisms, such as Escherichia coli, to convert renewable feedstocks like glucose into malonic acid. Researchers have designed and implemented novel synthetic pathways where intermediates from cellular metabolism are converted into the target acid chemicalbook.com.

One such pathway involves converting oxaloacetate, an intermediate in the TCA cycle, first to malonic semialdehyde and then to malonic acid. This route requires the introduction of specific enzymes like oxaloacetate decarboxylase into the host microbe chemicalbook.com. While still an emerging technology, the yields from these bioproduction methods are steadily improving.

Table 2: Microbial Production of Malonic Acid This table summarizes research findings on the biotechnological synthesis of malonic acid from renewable feedstocks. chemicalbook.com

| Microorganism | Engineered Pathway Precursor | Key Enzyme Introduced | Achieved Titer (mg/L) |

|---|---|---|---|

| Escherichia coli | β-alanine | β-alanine pyruvate (B1213749) transaminase | N/A |

| Myceliophthora thermophila | Oxaloacetate | Oxaloacetate decarboxylase Mdc | 42.5 |

These environmentally benign approaches, from catalytic enhancements and alternative chemical routes to pioneering biotechnological production, represent the future of manufacturing for malonate derivatives like this compound, promising more sustainable and efficient chemical synthesis.

Reactivity and Mechanistic Studies of 2 Cyclobutylmethyl Malonic Acid

Decarboxylation Mechanisms and Control

The loss of carbon dioxide from malonic acid and its derivatives is a synthetically important transformation. The presence of the cyclobutylmethyl group on the alpha-carbon influences the course and rate of this reaction.

Concerted Cyclic Transition States in Thermal Decarboxylation

The thermal decarboxylation of malonic acids, including 2-(cyclobutylmethyl)malonic acid, is understood to proceed through a concerted, cyclic transition state. masterorganicchemistry.comlibretexts.orgnumberanalytics.comfiveable.me This pericyclic reaction involves a six-membered ring formed by one of the carboxylic acid groups and the alpha-carbon. masterorganicchemistry.comkhanacademy.orgyoutube.com

The generally accepted mechanism involves the transfer of the acidic proton from one carboxyl group to the carbonyl oxygen of the other. Simultaneously, the carbon-carbon bond between the alpha-carbon and the carboxyl group breaks, leading to the elimination of carbon dioxide and the formation of an enol intermediate. This enol then tautomerizes to the more stable carboxylic acid product, in this case, 3-cyclobutylpropanoic acid. masterorganicchemistry.com The concerted nature of this process means that bond breaking and bond formation occur in a single, continuous step without the formation of discrete ionic intermediates. masterorganicchemistry.comfiveable.me

Factors Influencing Decarboxylation Kinetics and Selectivity

Several factors are known to influence the rate and selectivity of the decarboxylation of malonic acids. These include the nature of the solvent, as well as steric and electronic effects of the substituents on the alpha-carbon. ias.ac.inresearchgate.netnih.govncert.nic.inacs.orgyoutube.com

Solvent Effects: The rate of decarboxylation of malonic acid has been shown to increase with the polarity and basicity of the solvent. ias.ac.inresearchgate.net Solvents capable of hydrogen bonding can stabilize the cyclic transition state, thereby accelerating the reaction. For instance, studies on malonic acid decarboxylation in various esters have shown a correlation between the dielectric constant of the solvent and the reaction rate. ias.ac.in

Substituent Effects: The cyclobutylmethyl group at the alpha-position of the malonic acid is expected to influence the decarboxylation kinetics through both steric and electronic effects.

Steric Effects: The presence of a bulky substituent like the cyclobutylmethyl group can potentially hinder the formation of the planar six-membered transition state, which could decrease the reaction rate compared to unsubstituted malonic acid. nih.govncert.nic.inyoutube.com

Electronic Effects: Alkyl groups, such as the cyclobutylmethyl group, are generally considered to be electron-donating. This electron-donating nature can influence the stability of the transition state and the resulting enol intermediate. ncert.nic.inyoutube.com

Studies on various alkyl-substituted malonic acids have shown that the reaction rate is sensitive to these substituent effects. nih.govacs.org For instance, research on the hydrodecarboxylation of alkyl-substituted malonic acid derivatives has demonstrated that while these compounds are viable substrates, they may require longer reaction times compared to aryl-substituted derivatives. nih.gov

Table 1: Factors Affecting Decarboxylation of Substituted Malonic Acids

| Factor | Influence on Decarboxylation | Expected Effect of Cyclobutylmethyl Group |

| Solvent Polarity | Increased polarity generally increases the reaction rate. ias.ac.inresearchgate.net | The reaction rate of this compound is expected to be faster in more polar solvents. |

| Solvent Basicity | Increased basicity can catalyze the reaction. researchgate.net | The use of basic solvents would likely accelerate the decarboxylation. |

| Steric Hindrance | Bulky substituents can hinder the formation of the cyclic transition state, potentially slowing the reaction. nih.govncert.nic.inyoutube.com | The cyclobutylmethyl group may sterically hinder the transition state, potentially decreasing the rate relative to smaller alkyl groups. |

| Electronic Effects | Electron-donating groups can influence the stability of the transition state. ncert.nic.inyoutube.com | The electron-donating cyclobutylmethyl group will influence the electronic environment of the reaction center. |

Decarboxylative Mannich Reactions in Complex Molecule Synthesis

The decarboxylative Mannich reaction is a powerful tool in organic synthesis for the formation of β-amino carbonyl compounds. mdpi.comwikipedia.orgchemistryviews.org This reaction typically involves the condensation of an imine with a malonic acid half-ester or a β-keto acid, which then undergoes decarboxylation to yield the final product. researchgate.netacs.orgnih.govnih.govbuchler-gmbh.com

Electrophilic and Nucleophilic Reactions of the Malonic Acid Moiety

The dicarboxylic acid structure of this compound allows it to participate in a variety of electrophilic and nucleophilic reactions, primarily centered around the active methylene (B1212753) group and the two carboxylic acid functionalities.

Knoevenagel Condensation with Carbonyl Compounds

The Knoevenagel condensation is a nucleophilic addition reaction between a compound with an active methylene group, such as a malonic acid, and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgpurechemistry.orgresearchgate.net This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.orgtandfonline.com

In the case of this compound, the reaction would involve the deprotonation of the α-carbon by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting adduct typically undergoes dehydration to yield an α,β-unsaturated product. wikipedia.orgpurechemistry.org

A significant modification of this reaction is the Doebner modification , which utilizes malonic acid itself in the presence of pyridine (B92270) and a catalytic amount of piperidine. wikipedia.orgtandfonline.comacs.orgyoutube.commdpi.com Under these conditions, the initial condensation product undergoes decarboxylation to afford an α,β-unsaturated carboxylic acid. wikipedia.orgtandfonline.comyoutube.com The reaction of this compound with an aldehyde under Doebner conditions would be expected to yield a cyclobutylmethyl-substituted acrylic acid derivative.

Table 2: Knoevenagel Condensation of Substituted Malonic Acids

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Expected Product Type |

| This compound | Aldehyde (R-CHO) | Weak base (e.g., piperidine) | α,β-Unsaturated dicarboxylic acid |

| This compound | Ketone (R₂C=O) | Weak base (e.g., piperidine) | α,β-Unsaturated dicarboxylic acid |

| This compound | Aldehyde (R-CHO) | Pyridine, Piperidine (Doebner mod.) wikipedia.orgtandfonline.comacs.orgyoutube.commdpi.com | α,β-Unsaturated monocarboxylic acid |

Formation of Esters, Amides, and Acyl Halides from Carboxylic Acid Groups

The two carboxylic acid groups of this compound can undergo standard transformations to form a variety of derivatives, including esters, amides, and acyl halides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst (Fischer esterification) would yield the corresponding mono- or di-ester. The extent of esterification can often be controlled by the stoichiometry of the alcohol and the reaction conditions.

Amide Formation: Amides can be synthesized from this compound through several methods. One approach involves the activation of the carboxylic acid groups, for example with a coupling reagent like N,N'-carbonyldiimidazole (CDI), followed by reaction with an amine. organic-chemistry.org This method is known to proceed under mild conditions. organic-chemistry.org Alternatively, the corresponding acyl chlorides can be reacted with amines to form amides. masterorganicchemistry.comorganic-chemistry.org The synthesis of both symmetrical and asymmetrical bis-amides from malonic acid derivatives has been reported. mdpi.com

Acyl Halide Formation: The carboxylic acid groups can be converted to the more reactive acyl halides by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. This transformation is a common step in the synthesis of esters and amides, as acyl halides are more susceptible to nucleophilic attack. masterorganicchemistry.com

Michael Addition Reactions with Malonate Derivatives

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic chemistry. youtube.com Malonate esters, including derivatives of this compound, are particularly effective nucleophiles in this reaction. The acidity of the α-hydrogen, located between the two carbonyl groups, facilitates the formation of a stabilized enolate anion upon treatment with a base. masterorganicchemistry.comlibretexts.orgwikipedia.org This enolate then acts as the Michael donor, attacking the β-carbon of a Michael acceptor.

The general mechanism for the Michael addition of a malonate derivative proceeds in three key steps:

Deprotonation: A base removes the acidic α-hydrogen from the malonate to form a resonance-stabilized enolate.

Nucleophilic Attack: The enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor).

Protonation: The resulting enolate is protonated to yield the final Michael adduct.

While specific studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous malonate esters in Michael additions is well-established. These reactions provide a strong indication of the expected behavior of this compound derivatives. For instance, diethyl malonate and dimethyl malonate readily participate in Michael additions with various acceptors, such as nitroolefins and chalcones, often with high yields. metu.edu.trmdpi.comresearchgate.netlongdom.org

The following table summarizes representative Michael addition reactions of malonate derivatives with different Michael acceptors, illustrating the general conditions and outcomes that can be anticipated for this compound esters.

| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Product | Yield (%) | Ref. |

| Diethyl malonate | trans-β-Nitrostyrene | 2-AminoDMAP/urea (B33335) | Toluene | Diethyl 2-(2-nitro-1-phenylethyl)malonate | 95 | metu.edu.tr |

| Diethyl malonate | Chalcone | Sparteine:NiCl₂ | Toluene | Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate | 90 | longdom.org |

| Dimethyl malonate | 2-Cyclopenten-1-one | GaNa-(S)-BINOL | - | Methyl 3-(1,3-dimethoxy-1,3-dioxopropan-2-yl)cyclopentan-1-one | 90 | nih.gov |

These examples demonstrate the versatility of malonate derivatives in Michael additions. The choice of base or catalyst can influence the reaction's efficiency and, in the case of chiral catalysts, the stereochemical outcome of the reaction.

Cyclobutylmethyl Group Transformations

The cyclobutylmethyl group in this compound introduces a structural element with distinct reactivity. The four-membered cyclobutane (B1203170) ring is characterized by significant ring strain, which can influence the chemical behavior of the molecule. This strain can render the cyclobutyl group susceptible to ring-opening reactions under certain conditions, providing a pathway to more complex molecular architectures.

While specific transformations of the cyclobutylmethyl group within the context of this compound are not widely reported, general studies on cyclobutane derivatives offer insights into potential reaction pathways. For example, cyclobutane-containing compounds can undergo rearrangements and ring-opening reactions catalyzed by transition metals or under thermal or acidic conditions.

Furthermore, the malonic ester synthesis itself provides a route to further functionalize the molecule. Following alkylation to introduce the cyclobutylmethyl group, one or both of the ester groups can be hydrolyzed to carboxylic acids. Subsequent heating can lead to decarboxylation, yielding a monosubstituted carboxylic acid. youtube.com This process is a standard transformation for malonic esters and would be applicable to this compound.

The synthesis of cyclobutane derivatives can be challenging due to the stereochemical complexity and the conformational flexibility of the four-membered ring. calstate.edu However, stereoselective methods have been developed for the synthesis of cyclobutyl-containing amino acids, indicating the potential for controlling the stereochemistry of derivatives of this compound. researchgate.net

Applications of 2 Cyclobutylmethyl Malonic Acid As a Synthetic Intermediate

Versatile Building Block in Organic Synthesis

Versatile Building Block in Organic Synthesis

The malonic ester synthesis is a classic and highly adaptable method in organic chemistry for the formation of carbon-carbon bonds. patsnap.commasterorganicchemistry.com 2-(Cyclobutylmethyl)malonic acid and its corresponding esters, such as diethyl 2-(cyclobutylmethyl)malonate, are key players in this type of synthesis.

The most direct application of this compound is as a means to introduce the cyclobutylmethyl group (—CH2-c-C4H7) into various molecular frameworks. This is typically achieved through a series of reactions known as the malonic ester synthesis. The general process involves the following steps:

Esterification: The this compound is often converted to its diethyl ester derivative, diethyl 2-(cyclobutylmethyl)malonate. This enhances its utility in subsequent reactions.

Deprotonation: The carbon atom between the two ester groups is acidic and can be deprotonated by a suitable base (e.g., sodium ethoxide) to form a stable enolate. masterorganicchemistry.com

Alkylation: This enolate acts as a nucleophile and can react with an alkyl halide in an SN2 reaction. This step allows for the introduction of a second substituent if desired. For instance, reacting diethyl 2-(cyclobutylmethyl)malonate with an allyl halide would yield diethyl 2-allyl-2-(cyclobutylmethyl)malonate. chemsynthesis.com

Hydrolysis and Decarboxylation: Treatment with acid and heat hydrolyzes the ester groups back to carboxylic acids and subsequently causes the loss of one carboxyl group as carbon dioxide, yielding a molecule where the cyclobutylmethyl group is attached to a substituted acetic acid core. masterorganicchemistry.comyoutube.com

This sequence provides a reliable method for incorporating the distinct cyclobutylmethy motif, which is of interest in the development of new chemical entities.

Precursor for Substituted Acetic Acid Derivatives

A significant use of this compound is as a direct precursor to substituted acetic acid derivatives. uobabylon.edu.iquomustansiriyah.edu.iq The malonic ester synthesis is a well-established route for preparing mono- and dialkylacetic acids. uobabylon.edu.iq

Following the synthesis of the substituted malonic acid, a straightforward hydrolysis and decarboxylation sequence yields the corresponding substituted acetic acid. In the case of this compound, this process leads to the formation of 3-cyclobutylpropanoic acid.

Reaction Scheme: From Malonic Ester to Substituted Acetic Acid

| Step | Reaction | Product |

|---|---|---|

| 1 | Hydrolysis of diethyl 2-(cyclobutylmethyl)malonate with aqueous acid | This compound |

This transformation is a cornerstone of malonic ester chemistry, providing a robust method for synthesizing carboxylic acids with specific alkyl substituents. patsnap.com

Applications in the Preparation of Diverse Organic Molecules

The utility of this compound extends beyond simple substituted acetic acids. Its derivatives are intermediates in the synthesis of a variety of organic molecules. For example, substituted malonic esters can be used to synthesize amides and other ester compounds. patsnap.com They are also crucial in condensation reactions with dinucleophiles to form various heterocyclic compounds. nih.gov For instance, malonic esters react with urea (B33335) to form barbituric acids, a class of compounds with significant biological activity. nih.govwikipedia.org

Construction of Carbocyclic and Heterocyclic Ring Systems

Substituted malonic esters, including those derived from this compound, are valuable for constructing new ring structures within a molecule.

Intramolecular Cyclization in Malonic Ester Syntheses for Cycloalkane Carboxylic Acids

A variation of the malonic ester synthesis can be employed to create carbocyclic rings. This involves reacting a malonic ester with a dihaloalkane. When one equivalent of a malonic ester enolate reacts with a dihaloalkane, a haloalkylmalonic ester is formed. Subsequent treatment with a base can induce an internal alkylation (intramolecular cyclization) to form a cyclic compound. uobabylon.edu.iq This strategy is effective for preparing three-, four-, five-, and six-membered rings. uobabylon.edu.iq For example, this approach is used to synthesize cyclobutanecarboxylic acid from diethyl malonate and 1,3-dibromopropane. uobabylon.edu.iq A similar strategy could theoretically be applied using a derivative of this compound to construct more complex polycyclic systems.

Stereoselective Preparation of N-Heterocycles, Prolines, and Pipecolic Acids

The synthesis of nitrogen-containing heterocyclic compounds (N-heterocycles), such as prolines and pipecolic acids, often requires precise control over the stereochemistry of the molecule. Chiral derivatives of malonic acids are employed in stereoselective syntheses to achieve this. While specific examples detailing the use of this compound for these particular N-heterocycles are not prevalent in the reviewed literature, the general principles of asymmetric synthesis using substituted malonates are well-established. These methods often involve the use of chiral auxiliaries or catalysts to direct the formation of one stereoisomer over another during the alkylation or cyclization steps.

Synthesis of Alpha- and Beta-Amino Acid Scaffolds

This compound serves as a versatile precursor in the synthesis of non-proteinogenic amino acids, which are of significant interest in medicinal chemistry and drug development. Its unique cyclobutyl moiety can introduce desirable lipophilic and conformational constraints into the final amino acid structure. This section explores its application in the synthesis of α-alkyl α-amino acids and β-amino acid derivatives.

Derivatization to Alpha-Alkyl Alpha-Amino Acids

The synthesis of α-alkyl α-amino acids from this compound can be achieved through a reaction sequence analogous to the well-established malonic ester synthesis. masterorganicchemistry.comleah4sci.com This method allows for the introduction of a second alkyl group at the α-position of the malonic acid derivative, leading to a quaternary α-carbon in the final amino acid product.

The general strategy involves the esterification of this compound to its corresponding diethyl or dimethyl ester. This diester is then subjected to deprotonation with a suitable base to form an enolate, which subsequently undergoes alkylation with an alkyl halide. The resulting dialkylated malonic ester can then be hydrolyzed and decarboxylated to yield the target α-alkylated carboxylic acid. To obtain the amino acid, a variation known as the Gabriel malonic ester synthesis can be employed, which introduces a protected amino group. leah4sci.comlibretexts.orgyoutube.com

Reaction Scheme:

A representative synthetic route is outlined below, showcasing the conversion of this compound to a generic α-alkyl α-amino acid.

The table below summarizes the key transformations and intermediates in the synthesis of an α-alkyl α-amino acid starting from this compound.

| Step | Reactant | Reagents | Product |

| 1 | This compound | Ethanol, Acid catalyst | Diethyl 2-(cyclobutylmethyl)malonate |

| 2 | Diethyl 2-(cyclobutylmethyl)malonate | Base (e.g., NaOEt), R-X | Diethyl 2-alkyl-2-(cyclobutylmethyl)malonate |

| 3 | Diethyl 2-alkyl-2-(cyclobutylmethyl)malonate | 1. Br₂, PBr₃ 2. NH₃ | α-Amino-α-(cyclobutylmethyl)alkanoic acid ester |

| 4 | α-Amino-α-(cyclobutylmethyl)alkanoic acid ester | H₃O⁺, heat | 2-Amino-2-(cyclobutylmethyl)alkanoic acid |

Note: The specific reagents and conditions may be varied to optimize the yield and purity of the desired product.

Access to Beta-Amino Acid Derivatives via Mannich Reactions

β-Amino acids and their derivatives are important structural motifs in various biologically active molecules, including peptides and natural products. The Mannich reaction provides a convergent and atom-economical route to these compounds. organic-chemistry.orgnih.govorganic-chemistry.org In this context, this compound can serve as the acidic component that, after decarboxylation, acts as a nucleophile in a reaction with a pre-formed imine.

The Mannich reaction is a three-component condensation involving an amine, a non-enolizable aldehyde or ketone, and an enolizable carbonyl compound. youtube.com A variation of this reaction involves the reaction of a malonic acid with an aldehyde and an amine. The in situ formation of an imine from the aldehyde and amine is followed by the addition of the enolate derived from the malonic acid. Subsequent decarboxylation affords the β-amino acid.

Reaction Scheme:

The general approach for synthesizing a β-amino acid derivative using this compound in a Mannich-type reaction is depicted below.

The following table outlines the reactants and the resulting product in a representative Mannich reaction involving this compound.

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Aldehyde (R¹-CHO) | Amine (R²-NH₂) | 3-Amino-4-cyclobutyl-3-(R¹)-butanoic acid (where R¹ is from the aldehyde and the amino group is substituted with R²) |

Note: The stereochemical outcome of the reaction can often be controlled by using chiral catalysts or auxiliaries, leading to the enantioselective synthesis of β-amino acids. nih.gov

Advanced Analytical and Theoretical Investigations

Spectroscopic Characterization Techniques for Malonic Acid Derivatives

The structural elucidation and vibrational properties of malonic acid and its derivatives are crucial for understanding their chemical behavior and potential applications. Spectroscopic techniques such as Infrared (IR), Raman, and X-ray crystallography are powerful tools for providing detailed insights into the molecular architecture and bonding of these compounds. While specific experimental data for 2-(Cyclobutylmethyl)malonic acid is not extensively available in public literature, the following sections describe the established applications of these techniques for closely related malonic acid derivatives, providing a framework for the potential characterization of the title compound.

Applications of Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of molecules. The interaction of infrared radiation or scattered light with a molecule results in a unique spectrum that acts as a molecular fingerprint, allowing for the identification of functional groups and the study of molecular structure.

For malonic acid derivatives, these techniques are particularly useful for characterizing the carboxylic acid groups (-COOH). The O-H stretching vibrations typically appear as a broad band in the IR spectrum, usually in the range of 3300-2500 cm⁻¹, due to hydrogen bonding. The C=O stretching vibration of the carboxyl group gives rise to a strong absorption band, typically between 1700 and 1725 cm⁻¹. The C-O stretching and O-H bending vibrations can also be observed at lower frequencies.

In a study on manganese malonate crystals, FTIR and FT Raman spectra were used to identify the vibrational modes of the malonate ligand. ias.ac.in The spectra confirmed the presence of the carboxylate groups and the methylene (B1212753) bridge, providing insights into the coordination of the ligand to the metal center. ias.ac.in Similarly, in the characterization of 2,2-bis(3-phenylpropyl) malonic acid, IR spectroscopy was a key tool in confirming the presence of the carboxylic acid functional groups.

The analysis of vibrational spectra is often supported by theoretical calculations, such as Density Functional Theory (DFT), which can predict the vibrational frequencies and help in the assignment of the observed spectral bands. This combined experimental and theoretical approach provides a robust method for the vibrational analysis of malonic acid derivatives.

A hypothetical IR and Raman spectral data table for this compound, based on characteristic frequencies for similar compounds, is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

| O-H stretch (H-bonded) | 3300-2500 (broad) | Weak or not observed |

| C-H stretch (cyclobutyl & methyl) | 2950-2850 | 2950-2850 |

| C=O stretch (carboxylic acid) | 1720-1700 (strong) | 1720-1700 (weak) |

| CH₂ bend (scissoring) | ~1465 | ~1465 |

| C-O stretch / O-H bend | 1440-1395, 1300-1200 | 1440-1395, 1300-1200 |

| Cyclobutyl ring vibrations | Various bands in fingerprint region | Various bands in fingerprint region |

Elucidation of Molecular Structures using X-ray Crystallography

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For malonic acid and its derivatives, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding patterns.

Studies on malonic acid itself have revealed its crystal structure, showing how the molecules form dimers through hydrogen bonds between their carboxylic acid groups. researchgate.netresearchgate.net The crystal structure of a manganese malonate complex has also been determined, illustrating the coordination environment of the manganese ion and the conformation of the malonate ligand. ias.ac.in Furthermore, the structure of a co-crystal of theophylline (B1681296) and malonic acid has been elucidated using high-resolution X-ray crystallography, providing insights into the interactions driving the co-crystal formation.

While a specific crystal structure for this compound is not publicly documented, X-ray crystallography would be the definitive method to determine its solid-state conformation. Such an analysis would reveal the orientation of the cyclobutylmethyl group relative to the malonic acid backbone and detail the intermolecular hydrogen bonding network.

Below is a hypothetical table of crystallographic parameters for this compound, which would be determined through X-ray diffraction analysis.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 95.5 |

| Volume (ų) | 1035 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.18 |

Computational Chemistry for Mechanistic Elucidation and Predictive Modeling

Computational chemistry provides powerful tools to complement experimental studies by offering insights into reaction mechanisms, molecular properties, and conformational preferences that can be difficult to probe experimentally.

Density Functional Theory (DFT) Studies on Reaction Pathways and Stereoselectivity

Density Functional Theory (DFT) has become a standard method in computational chemistry for studying the electronic structure and reactivity of molecules. For malonic acid derivatives, DFT calculations can be employed to investigate various aspects of their chemical behavior.

For instance, DFT can be used to model reaction pathways, such as the decarboxylation of malonic acids or their participation in condensation reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the activation barriers and reaction energies, providing a deeper understanding of the reaction mechanism. A study on the cycloisomerization of a macrocycle containing acetylenic groups utilized DFT calculations to investigate the reaction mechanism and stereochemistry, demonstrating the power of this approach in understanding complex transformations. nih.govnih.gov

Furthermore, DFT can be used to predict the stereoselectivity of reactions involving chiral malonic acid derivatives. By comparing the energies of the transition states leading to different stereoisomers, it is possible to predict which product will be favored. In the context of this compound, DFT could be used to explore its synthesis and subsequent reactions, providing valuable information for synthetic chemists.

Conformational Analysis and Intermolecular Interactions through Quantum Chemical Methods

The biological and chemical properties of a molecule are often dictated by its three-dimensional shape and the non-covalent interactions it forms. Quantum chemical methods, including DFT and ab initio methods, are instrumental in performing conformational analysis and studying intermolecular interactions.

For a flexible molecule like this compound, which has several rotatable bonds, these methods can be used to identify the low-energy conformers and to understand the factors that govern their relative stabilities. This involves mapping the potential energy surface by systematically changing the dihedral angles of the molecule. Quantum chemical analyses of methylated derivatives of gallic acid have been performed to understand their structural and electronic features. biointerfaceresearch.com

Moreover, these methods can provide detailed information about intermolecular interactions, such as hydrogen bonding. By analyzing the electron density distribution, it is possible to characterize the strength and nature of these interactions. This is particularly relevant for understanding the crystal packing of malonic acid derivatives and their interactions with biological receptors.

A hypothetical table summarizing computational data for the conformational analysis of this compound is presented below.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (°) (C-C-C-C backbone) |

| 1 (Global Minimum) | 0.00 | 175 |

| 2 | 1.25 | 65 |

| 3 | 2.50 | -70 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Cyclobutylmethyl)malonic acid, and how can its purity be optimized?

- Methodological Answer : Synthesis typically involves alkylation of malonic acid derivatives. For example, the reaction of cyclobutylmethyl bromide with diethyl malonate under basic conditions (e.g., sodium ethoxide) yields the ester intermediate, which is hydrolyzed to the acid . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization improves purity. Monitoring by thin-layer chromatography (TLC) with phosphomolybdic acid staining ensures reaction progression .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to identify the cyclobutylmethyl group (δ ~1.5–2.5 ppm for cyclobutyl protons) and malonic acid backbone (δ ~3.3 ppm for CH₂ and ~12 ppm for carboxylic protons). Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography-MS (GC-MS) confirms molecular weight (C₈H₁₂O₄; theoretical m/z 172.07) . Infrared (IR) spectroscopy verifies carboxylic O-H (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches .

Q. What experimental approaches are used to determine the dissociation constants (pKa) of this compound?

- Methodological Answer : Potentiometric titration in aqueous or mixed solvents (e.g., ethylene glycol-water) at controlled ionic strength (0.1 M KCl) is standard. Fit titration curves using software like HYPERQUAD to calculate pKa values for the two carboxylic groups. Compare results with computational predictions (e.g., DFT calculations) to assess substituent effects .

Q. How does the cyclobutylmethyl group influence the compound’s solubility and reactivity compared to unsubstituted malonic acid?

- Methodological Answer : The cyclobutylmethyl group increases hydrophobicity, reducing aqueous solubility. Quantify via shake-flask method (HPLC analysis of saturated solutions). Reactivity studies (e.g., esterification with thionyl chloride or LiAlH₄ reduction) show steric hindrance from the bulky substituent slows reaction rates compared to malonic acid .

Advanced Research Questions

Q. What computational methods can predict the aerosol-forming behavior of this compound in atmospheric studies?

- Methodological Answer : Molecular dynamics (MD) simulations in software like GROMACS or LAMMPS model water adsorption on the compound’s aerosol particles. Parameterize force fields using quantum mechanics (QM) data (e.g., B3LYP/6-31G*). Compare phase diagrams with oxalic acid to assess O:C ratio effects on cloud condensation nuclei activity .

Q. How can the photochemical decomposition pathways of this compound be analyzed for radical intermediates?

- Methodological Answer : UV irradiation in aqueous solutions combined with HPLC and electron paramagnetic resonance (EPR) detects radical species (e.g., cyclobutylmethylmalonyl radicals). Use trapping agents (e.g., DMPO) for spin adduct identification. Compare product profiles (e.g., decarboxylation derivatives) with Ce⁴⁺-oxidation studies to differentiate mechanisms .

Q. What strategies optimize enantioselective synthesis of this compound derivatives for chiral catalyst design?

- Methodological Answer : Employ asymmetric alkylation using chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives). Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or NMR with chiral shift reagents .

Q. How does the cyclobutylmethyl substituent affect the compound’s inhibitory activity against malonyl-CoA-dependent enzymes?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., malonyl-CoA decarboxylase) using spectrophotometric NADH-coupled reactions. Compare IC₅₀ values with unsubstituted malonic acid. Molecular docking (AutoDock Vina) predicts steric clashes or hydrogen-bonding interactions in the enzyme active site .

Methodological Notes

- Analytical Limitations : Malonic acid derivatives may form doubly charged ions in MS, complicating data interpretation. Use high-resolution MS (HRMS) or tandem MS (MS/MS) for accurate identification .

- Synthetic Challenges : Cyclobutylmethyl groups introduce strain; optimize reaction temperatures (0–25°C) to prevent ring-opening side reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.